2-Bromo-6-propylpyridine-4-carboxylic acid
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Overview
Description
2-Bromo-6-propylpyridine-4-carboxylic acid is an organic compound with the molecular formula C₉H₁₀BrNO₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-propylpyridine-4-carboxylic acid typically involves the bromination of 6-propylpyridine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-propylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine derivative with aryl or vinyl boronic acids.
Scientific Research Applications
2-Bromo-6-propylpyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-propylpyridine-4-carboxylic acid depends on its specific applicationThese interactions can influence various biochemical pathways, making it a valuable compound in drug development and other research areas .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 2-Bromo-4-methylpyridine
- 2-Bromo-5-nitropyridine
Uniqueness
2-Bromo-6-propylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-6-propylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13) |
InChI Key |
WQEKHFFCDTWYML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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